![molecular formula C9H7Cl2N3S B12216220 3-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 92179-45-8](/img/structure/B12216220.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 5-[[(2,6-dichlorophenyl)methyl]thio]- is a heterocyclic compound that features a triazole ring substituted with a 2,6-dichlorophenylmethylthio group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 5-[[(2,6-dichlorophenyl)methyl]thio]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzyl chloride and 1H-1,2,4-triazole.
Reaction Conditions: The 2,6-dichlorobenzyl chloride is reacted with sodium triazolate in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 5-[[(2,6-dichlorophenyl)methyl]thio]- undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles.
Scientific Research Applications
1H-1,2,4-Triazole, 5-[[(2,6-dichlorophenyl)methyl]thio]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 5-[[(2,6-dichlorophenyl)methyl]thio]- involves its interaction with molecular targets such as enzymes. The compound binds to the active site of cytochrome P450 enzymes, inhibiting their activity and thus affecting the metabolic pathways in microorganisms . This inhibition can lead to the disruption of essential cellular processes, resulting in the antimicrobial effects observed .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 5-[[(2,6-dichlorophenyl)methyl]thio]- can be compared with other similar compounds:
1H-1,2,4-Triazole: The parent compound without the 2,6-dichlorophenylmethylthio group.
1-Methyl-1,2,4-Triazole: This compound has a methyl group instead of the 2,6-dichlorophenylmethylthio group, resulting in different chemical and biological properties.
1H-1,2,4-Triazole-3-thiol: This compound features a thiol group, which imparts different reactivity and applications compared to the 2,6-dichlorophenylmethylthio derivative.
Properties
CAS No. |
92179-45-8 |
|---|---|
Molecular Formula |
C9H7Cl2N3S |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H7Cl2N3S/c10-7-2-1-3-8(11)6(7)4-15-9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14) |
InChI Key |
RSHYOPOWDWRANC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC=NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B12216151.png)
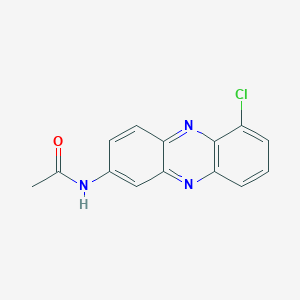
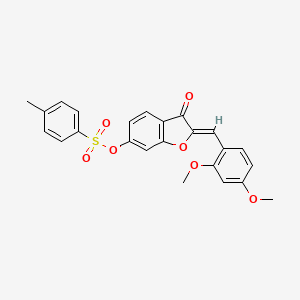
![1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12216172.png)
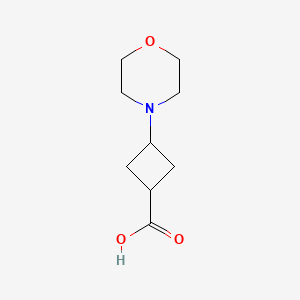

![4-(4-chloro-3-methylphenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B12216183.png)

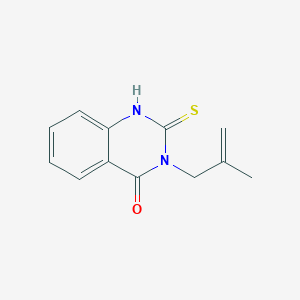
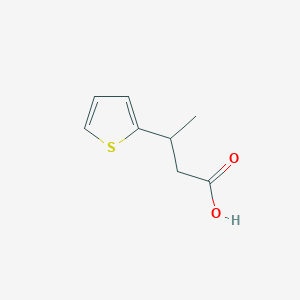
![N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12216208.png)
![(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12216210.png)
![Cyclopropanemethanamine, 2-[4-(difluoromethoxy)phenyl]-](/img/structure/B12216213.png)
![(4-bromophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide](/img/structure/B12216214.png)
